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Compound of Interest

Compound Name: Propionic Acid Methyl-d3 Ester
CAS No.: 38758-64-4
Cat. No.: B1148185
Get Quote
. J

Physiochemical Integrity, Safety Architecture, and
Operational Protocols

Executive Summary & Chemical Identity[2][3]
Propionic Acid Methyl-d3 Ester (Methyl propionate-d3) is a stable isotope-labeled

isotopologue of methyl propionate, characterized by the deuteration of the methoxy group (

). It serves as a critical internal standard in quantitative NMR (QNMR) and mass spectrometry
(MS) workflows, particularly for tracking ester hydrolysis and metabolic demethylation in
pharmacokinetic studies.

Unlike standard safety data sheets (SDS) which focus on compliance, this guide integrates
safety parameters with experimental utility, addressing the specific risks associated with
volatile, high-value isotopic reagents.

Physiochemical Specifications

The following table contrasts the labeled compound with its unlabeled counterpart to highlight
the "Isotope Effect” on physical handling.
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Unlabeled Methyl Propionic Acid
Property . Impact on Protocol
Propionate Methyl-d3 Ester
Unique identifier for
CAS Number 554-12-1 38758-64-4 ,
Inventory
Mass shift (+3.019
Formula
Da)
Adjust gravimetric
Molar Mass 88.11 g/mol 91.12 g/mol i
calculations
Boiling Point 79.8 °C ~79 °C High Volatility Risk
Flash Point -2 °C (Closed Cup) ~-2°C Extreme Flammability
) D-substitution
Density 0.915 g/mL ~0.94 g/mL (Est.)

increases density

Critical Nomenclature Note: Do not confuse this compound with Propionic-3,3,3-d3 acid methyl
ester (where the chain is deuterated). This guide specifically covers the methoxy-deuterated

isotopologue (

Critical Safety Architecture

The primary hazard of Propionic Acid Methyl-d3 Ester is not merely its toxicity, but its
volatility combined with flammability. In a drug development context, the loss of solvent vapors
represents both a safety hazard and a significant financial loss of the isotopic label.

Hazard Visualization

The following diagram illustrates the core hazard pathways and the required barrier controls.
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(H/D Exchange) Desiccator
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Caption: Hazard-Control connectivity map highlighting the triple-threat of fire, toxicity, and
isotopic loss.

Toxicology & Exposure Control[4][5]

« Inhalation (H332): Vapors are heavier than air and can accumulate in low-lying laboratory
areas. Symptoms include respiratory tract irritation and narcotic effects
(dizziness/drowsiness).

e Ocular (H319): Causes serious eye irritation. The ester functionality acts as a solvent,
stripping lipid layers from the cornea.

o Systemic Metabolism: Rapidly hydrolyzed by carboxylesterases to Propionic Acid and
Methanol-d3. Methanol-d3 metabolizes to Formaldehyde-d2 and Formic Acid-d1, retaining
the toxicity profile of standard methanol (optic nerve damage).

Operational Protocols (Field-Proven)
Protocol A: Inert Aliquoting for Analytical Standards

Objective: Transfer volatile deuterated ester from stock ampoule to working vials without
introducing water (hydrolysis risk) or losing mass (evaporation).

Prerequisites:

e Argon or Nitrogen gas line.
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e Gas-tight syringe (Hamilton type, PTFE tipped).
o Amber crimp-top vials with PTFE/Silicone septa.

Step-by-Step Methodology:

Thermal Equilibration: Remove the stock ampoule from cold storage (

) and allow it to reach room temperature inside a desiccator. Causality: Opening a cold vial in
humid air causes condensation, leading to immediate hydrolysis of the ester.

e Headspace Purge: Gently purge the receiving vial with dry Argon for 15 seconds.

e Septum Piercing: Do not decant. Use the gas-tight syringe to withdraw the specific volume
through the septum (if available) or immediately after snapping the ampoule.

o Gravimetric Verification: Weigh the receiving vial before and after addition. Trustworthiness:
Volumetric delivery of volatile esters is prone to error due to high vapor pressure; mass is the
only absolute truth.

o Seal Integrity: Crimp immediately. Do not use screw caps for long-term storage of volatile
isotopes as they loosen with temperature fluctuation.

Protocol B: Metabolic Stability Assay (Hydrolysis
Tracking)

Objective: Monitor the enzymatic cleavage of the methyl-d3 group using gNMR.

Workflow Diagram:
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Caption: Experimental workflow for tracking ester hydrolysis using isotopic silencing.

Technical Insight: In standard Proton NMR (

-NMR), the methyl ester signal of unlabeled methyl propionate appears as a singlet around
3.67 ppm. By using Methyl-d3, this signal is "silenced" (invisible in
-NMR).

* The Readout: You are not watching the peak disappear; you are watching the absence of the
peak. If hydrolysis occurs, the released Methanol-d3 is also silent.
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o Verification: To track the reaction, use

-NMR (Deuterium NMR) to see the shift from the ester environment (
3.6 ppm) to the free methanol environment (

3.3 ppm).
Emergency Response (Specific to Volatile Esters)
Standard generic fire procedures are insufficient for low-flashpoint isotopic esters.
o Fire (Class B):

o Do NOT use water jets. Methyl propionate is partially soluble in water; water jets will
spread the burning liquid.

o Agent: Alcohol-resistant foam (AFFF) or

o Vapor Suppression: If a spill occurs without fire, cover with foam to suppress vapors
immediately. The vapors are explosive at concentrations >2.5%.[1]

e Spill (Small Scale < 10mL):
o Evacuate the immediate area (10-meter radius).
o Don full PPE (Respirator with Organic Vapor cartridge).

o Absorb with vermiculite or activated carbon pads. Do not use paper towels (combustible
wick effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

e To cite this document: BenchChem. [Technical Whitepaper: Propionic Acid Methyl-d3 Ester].
BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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